molecular formula C34H54O4 B12083862 Olean-12-ene-3beta,28-diol diacetate

Olean-12-ene-3beta,28-diol diacetate

Cat. No.: B12083862
M. Wt: 526.8 g/mol
InChI Key: DGYMSRDXTBOSQL-UHFFFAOYSA-N
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Description

Olean-12-ene-3beta,28-diol diacetate is a triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is often studied for its potential therapeutic applications. The compound features two acetate groups attached to the hydroxyl groups at positions 3 and 28 of the oleanane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Olean-12-ene-3beta,28-diol diacetate typically involves the acetylation of oleanolic acid. The process begins with the extraction of oleanolic acid from natural sources such as olive leaves or other plant materials. The extracted oleanolic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Olean-12-ene-3beta,28-diol diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, yielding the parent diol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetate groups.

Major Products:

    Oxidation: Products include olean-12-ene-3beta,28-dione or olean-12-ene-3beta,28-dioic acid.

    Reduction: The major product is Olean-12-ene-3beta,28-diol.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like Olean-12-ene-3beta,28-diamine.

Scientific Research Applications

Olean-12-ene-3beta,28-diol diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other triterpenoid derivatives.

    Biology: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in biological studies.

    Medicine: Research has shown potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: It is used in the formulation of cosmetics and skincare products due to its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of Olean-12-ene-3beta,28-diol diacetate involves multiple molecular targets and pathways:

    Anti-inflammatory: The compound inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.

    Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

    Anticancer: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Olean-12-ene-3beta,28-diol diacetate can be compared with other triterpenoids such as:

    Oleanolic Acid: The parent compound, which lacks the acetyl groups and has different biological activities.

    Ursolic Acid: A similar triterpenoid with a different arrangement of functional groups, leading to distinct biological effects.

    Betulinic Acid: Another triterpenoid with potent anticancer properties but differing in its molecular structure and targets.

The uniqueness of this compound lies in its dual acetylation, which enhances its lipophilicity and potentially its bioavailability and efficacy in various applications.

Properties

Molecular Formula

C34H54O4

Molecular Weight

526.8 g/mol

IUPAC Name

(10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl)methyl acetate

InChI

InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3

InChI Key

DGYMSRDXTBOSQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C

Origin of Product

United States

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